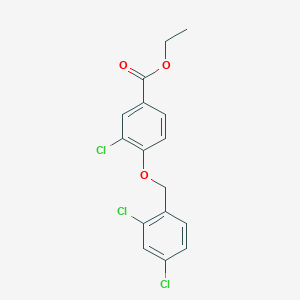
Ethyl 3-chloro-4-((2,4-dichlorobenzyl)oxy)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-chloro-4-((2,4-dichlorobenzyl)oxy)benzoate is an organic compound with the molecular formula C₁₆H₁₃Cl₃O₃ It is a derivative of benzoic acid, featuring a chloro group and a dichlorobenzyl ether moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-chloro-4-((2,4-dichlorobenzyl)oxy)benzoate typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-4-hydroxybenzoic acid and 2,4-dichlorobenzyl chloride.
Esterification: The 3-chloro-4-hydroxybenzoic acid is esterified with ethanol in the presence of a strong acid catalyst such as sulfuric acid to form ethyl 3-chloro-4-hydroxybenzoate.
Etherification: The ethyl 3-chloro-4-hydroxybenzoate is then reacted with 2,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the scale, the reactions can be carried out in batch reactors or continuous flow reactors.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-chloro-4-((2,4-dichlorobenzyl)oxy)benzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro groups can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.
Major Products
Nucleophilic Substitution: Products include substituted benzoates with various functional groups.
Hydrolysis: The major product is 3-chloro-4-((2,4-dichlorobenzyl)oxy)benzoic acid.
Oxidation: Products depend on the specific oxidizing agent used and the reaction conditions.
Scientific Research Applications
Ethyl 3-chloro-4-((2,4-dichlorobenzyl)oxy)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 3-chloro-4-((2,4-dichlorobenzyl)oxy)benzoate involves its interaction with molecular targets such as enzymes or receptors. The chloro and dichlorobenzyl groups can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The exact pathways depend on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-chloro-4-ethoxybenzoate: Similar structure but with an ethoxy group instead of the dichlorobenzyl ether moiety.
Ethyl 3-chloro-4-methoxybenzoate: Contains a methoxy group instead of the dichlorobenzyl ether moiety.
Ethyl 3-chloro-4-hydroxybenzoate: Lacks the dichlorobenzyl ether moiety, having a hydroxyl group instead.
Uniqueness
Ethyl 3-chloro-4-((2,4-dichlorobenzyl)oxy)benzoate is unique due to the presence of both chloro and dichlorobenzyl ether groups, which can impart distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H13Cl3O3 |
|---|---|
Molecular Weight |
359.6 g/mol |
IUPAC Name |
ethyl 3-chloro-4-[(2,4-dichlorophenyl)methoxy]benzoate |
InChI |
InChI=1S/C16H13Cl3O3/c1-2-21-16(20)10-4-6-15(14(19)7-10)22-9-11-3-5-12(17)8-13(11)18/h3-8H,2,9H2,1H3 |
InChI Key |
QUXTYMLYVKNJDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)OCC2=C(C=C(C=C2)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















